(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
Overview
Description
“(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957120-51-3. It has a molecular formula of C8H9BClNO3 and a molecular weight of 213.43 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a chlorine atom, a boronic acid group, and a methylcarbamoyl group .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a predicted density of 1.37±0.1 g/cm3 . The storage temperature is room temperature under an inert atmosphere . The pKa is predicted to be 6.73±0.10 .Scientific Research Applications
Optical Modulation and Sensing Applications
Phenyl boronic acids, including derivatives similar to "(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid," are utilized for their binding ligand capabilities, particularly in saccharide recognition. This property is applied in optical modulation, where phenyl boronic acids are conjugated to polymers for aqueous dispersion of single-walled carbon nanotubes (SWNTs), leading to the quenching of near-infrared fluorescence in response to saccharide binding. The study by Mu et al. (2012) demonstrates how the photoluminescence quantum yield of SWNTs can be modulated by varying the structure of phenyl boronic acid derivatives, highlighting the potential of these compounds in developing optical sensors for saccharide detection (Mu et al., 2012).
Fluorescence Quenching and Chemical Sensing
The fluorescence quenching characteristics of boronic acid derivatives, such as those similar to "this compound," find applications in the development of chemical sensors. Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, indicating the utility of these compounds in designing fluorescent sensors for monitoring various chemical interactions (Geethanjali et al., 2015).
Organic Synthesis and Medicinal Chemistry
Anomalous Binding and Biochemical Studies
Boronic acids' ability to bind with biological molecules, such as carbohydrates on cell surfaces, has been leveraged in biochemical studies. Otsuka et al. (2003) investigated the binding profile of phenylboronic acid with N-acetylneuraminic acid, demonstrating the high specificity and binding capability of boronic acids, which is crucial for biomedical applications, including drug delivery and disease diagnostics (Otsuka et al., 2003).
Safety and Hazards
The safety information for “(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling .
Properties
IUPAC Name |
[3-chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSZKPRYZCKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656993 | |
Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-51-3 | |
Record name | B-[3-Chloro-5-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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